5-bromo-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide
Description
5-bromo-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring a 1,3,5-triazine core substituted with morpholino and pyrrolidin-1-yl groups at positions 4 and 6, respectively. The triazine ring is further functionalized via a methylene linker to a brominated furan-2-carboxamide moiety. The bromine atom at the furan ring may enhance molecular weight and influence intermolecular interactions, such as halogen bonding .
Properties
IUPAC Name |
5-bromo-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN6O3/c18-13-4-3-12(27-13)15(25)19-11-14-20-16(23-5-1-2-6-23)22-17(21-14)24-7-9-26-10-8-24/h3-4H,1-2,5-11H2,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGVSJULOUJLPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C3=CC=C(O3)Br)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide typically involves several key steps:
Bromination of Furan: : Starting with furan, a bromination reaction is carried out to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide in the presence of a catalyst.
Formation of Carboxamide: : The brominated furan undergoes a reaction with an appropriate amine to form the carboxamide group. This usually requires a coupling agent such as EDCI or DCC.
Introduction of the Triazine Moiety: : The final step involves the attachment of the 4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazine group. This is done through a nucleophilic substitution reaction, where the brominated furan carboxamide acts as the nucleophile.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the processes likely involve scaling up the laboratory synthetic routes, with optimization for cost, yield, and safety. This often includes continuous flow reactions, automated synthesis, and stringent purification steps to ensure product consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The furan ring can undergo oxidation reactions, often leading to the formation of furanones.
Reduction: : Reduction reactions typically target the triazine ring or the carboxamide group, potentially resulting in amine derivatives.
Substitution: : The bromine atom on the furan ring is susceptible to nucleophilic substitution reactions, which can replace the bromine with various functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include KMnO₄, CrO₃, or PCC.
Reduction: : Reducing agents like LiAlH₄ or NaBH₄ are frequently used.
Substitution: : Nucleophiles such as amines, thiols, or alcohols can be employed, often in the presence of a base like NaOH or K₂CO₃.
Major Products
Oxidation: : Furanone derivatives
Reduction: : Amine derivatives
Substitution: : Various substituted furans depending on the nucleophile used
Scientific Research Applications
Chemistry
Used as a building block in the synthesis of more complex molecules.
Investigated for its reactivity and stability in various chemical environments.
Biology
Used in biochemical assays to explore binding affinity with biological targets.
Medicine
Explored for its antimicrobial and antiviral properties.
Potential use in drug design and development, particularly in targeting specific biochemical pathways.
Industry
Utilized in the development of specialty chemicals and advanced materials.
Applications in agricultural chemistry for the development of novel pesticides or herbicides.
Mechanism of Action
The exact mechanism of action of 5-bromo-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide varies depending on its application. In biochemical contexts, it often interacts with enzyme active sites, inhibiting their activity. The triazine moiety is known for its ability to mimic nucleotide structures, potentially interfering with nucleic acid processes.
Molecular Targets and Pathways
Enzymes: : Inhibition of specific enzymes critical for bacterial or viral replication.
Nucleic Acids: : Interaction with DNA or RNA, potentially disrupting replication or transcription processes.
Comparison with Similar Compounds
Key Differences :
- Pyrrolidin-1-yl (5-membered ring) at position 6 may confer distinct steric and electronic properties compared to piperidin-1-yl (6-membered) in 5b and 5c .
- Halogenation: The bromine atom in the furan ring distinguishes it from non-halogenated analogues, possibly enhancing lipophilicity or enabling radiolabeling in drug discovery .
Triazine-Based Agrochemicals ()
Triazine derivatives in , such as triflusulfuron-methyl and metsulfuron-methyl, are sulfonylurea herbicides with methoxy or ethoxy substituents on the triazine core.
Contrasts :
- Functionalization: The target compound lacks the sulfonylurea bridge critical for herbicidal activity in compounds. Its carboxamide and morpholino groups suggest divergent biological targets, possibly in kinase inhibition or antimicrobial applications .
Patent Derivatives ()
Compounds in , such as (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide, share morpholino and carboxamide motifs but feature pyridazine/pyrimidine cores instead of triazine.
Divergences :
- Core Heterocycle : Pyridazine/pyrimidine systems in exhibit different electronic profiles compared to 1,3,5-triazine, affecting binding affinity and metabolic stability .
Research Findings and Implications
- Synthetic Feasibility : Analogues in achieved yields >80% via one-pot methylations and acylations, suggesting scalable routes for the target compound’s synthesis .
- Thermal Stability : High melting points (e.g., 190–191°C for 5f in ) correlate with triazine rigidity, implying the target compound may exhibit similar stability .
- Biological Potential: The bromo-furan moiety aligns with pharmacophores in antimicrobial agents, while morpholino groups are common in kinase inhibitors (e.g., PI3K/Akt/mTOR pathways) .
Biological Activity
5-bromo-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)furan-2-carboxamide (hereafter referred to as "the compound") is a synthetic organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings on the compound's biological properties, including its mechanisms of action, therapeutic implications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a furan ring substituted with a carboxamide group and a bromine atom, along with a morpholino group attached to a triazine moiety. Its molecular formula is with a molecular weight of approximately 340.27 g/mol. The presence of multiple functional groups suggests diverse interactions with biological targets.
1. Antitumor Activity
Recent studies have indicated that the compound exhibits significant antitumor activity . It was tested against various cancer cell lines, demonstrating potent cytotoxic effects. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung) | 1.98 ± 0.12 | |
| MCF7 (Breast) | 2.34 ± 0.15 | |
| HeLa (Cervical) | 1.61 ± 0.09 |
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results showed that it possesses considerable antibacterial properties, likely due to its ability to disrupt bacterial cell membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 |
3. Anticonvulsant Activity
In addition to its anticancer and antimicrobial properties, the compound has shown promise as an anticonvulsant agent in preclinical models. It was found to significantly reduce seizure activity in rodent models, suggesting potential therapeutic applications in epilepsy.
The biological activity of the compound is attributed to its ability to interact with various molecular targets:
- Inhibition of Kinases: The compound has been identified as an inhibitor of tropomyosin receptor kinases (Trk), which are involved in neurotrophic signaling pathways critical for neuronal survival and differentiation .
- Induction of Apoptosis: The activation of apoptotic pathways through caspase activation suggests that the compound can trigger programmed cell death in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy and reducing toxicity. Modifications to the morpholino and triazine groups have been explored:
- Morpholino Substituents: Variations in the morpholino structure have been shown to enhance antitumor activity by improving solubility and bioavailability.
- Triazine Modifications: Alterations in the triazine ring can affect binding affinity to target proteins, impacting both potency and selectivity .
Case Study 1: Anticancer Efficacy
In a study involving human cancer cell lines, the compound was administered at varying concentrations to assess its cytotoxic effects. The results indicated that it effectively inhibited cell proliferation, with IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using agar diffusion methods against selected bacterial strains. The results confirmed that the compound exhibited a broad spectrum of activity, outperforming several conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
